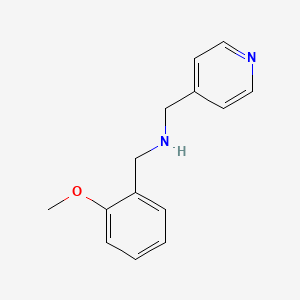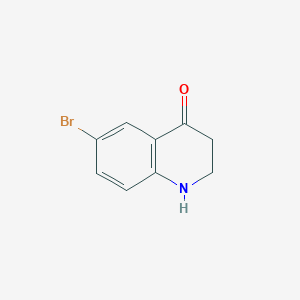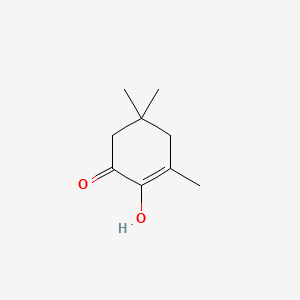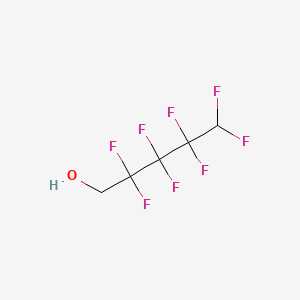
2,2,3,3,4,4,5,5-オクタフルオロ-1-ペンタノール
概要
説明
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a chemical compound with the linear formula F2CH (CF2)3CH2OH . It has a molecular weight of 232.07 . This compound is used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .
Synthesis Analysis
This compound has been used in the synthesis of silver and silver iodide nanocrystals . It was also used in the synthesis of Ag2S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is represented by the SMILES string OCC (F) (F)C (F) (F)C (F) (F)C (F)F . The InChI key for this compound is JUGSKHLZINSXPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol has a refractive index of 1.318 (lit.) . It has a boiling point of 141-142 °C (lit.) and a density of 1.667 g/mL at 25 °C (lit.) . This compound is insoluble in water .科学的研究の応用
ナノ結晶合成
2,2,3,3,4,4,5,5-オクタフルオロ-1-ペンタノール: は、銀およびヨウ化銀ナノ結晶の合成における共界面活性剤として使用されます 。このアプリケーションは、ナノ結晶の生成がユニークな特性を持つ新素材の開発に不可欠であるナノテクノロジーの分野において重要です。
表面プラズモン共鳴
この化合物は、Ag2Sナノ結晶の合成にも関与し、これらのナノ結晶は330 nmで特徴的な表面プラズモン共鳴吸収を示します 。この特性は、表面プラズモン共鳴が分子相互作用を検出するための感度の高い方法であるため、光学デバイスやセンサーでのアプリケーションにおいて重要です。
超臨界流体
研究によると、2,2,3,3,4,4,5,5-オクタフルオロ-1-ペンタノールは、超臨界CO2逆ミセルエマルジョン中で使用されてきました 。超臨界流体は、低粘度と高拡散性などのユニークな特性により、反応や材料加工に有利であるため、さまざまな化学プロセスにおける溶媒として使用されます。
フッ素化ビルディングブロック
フッ素化アルコールである2,2,3,3,4,4,5,5-オクタフルオロ-1-ペンタノールは、フッ素化化合物の合成におけるビルディングブロックとして役立ちます 。これらの化合物は、安定性とユニークな生物活性のために、医薬品、農薬、材料科学で用途があります。
液晶
2,2,3,3,4,4,5,5-オクタフルオロ-1-ペンタノールのユニークな構造は、液晶の研究開発に役立つ可能性があります 。液晶は、外部刺激に応答して相を変える能力があるため、ディスプレイ、センサー、その他の電子デバイスで用途があります。
疎水性研究
2,2,3,3,4,4,5,5-オクタフルオロ-1-ペンタノールの高度なフッ素化は、疎水性相互作用を研究するための理想的な候補となります 。これらの相互作用を理解することは、撥水性表面や材料の開発に不可欠です。
パーフルオロ化合物の研究
この化学物質は、分解に対する耐性と生物蓄積性で知られるパーフルオロ化合物の研究にも役立ちます 。このような化合物に関する研究は、環境科学と毒性学において重要です。
有機合成
最後に、2,2,3,3,4,4,5,5-オクタフルオロ-1-ペンタノールは、有機合成で分子にフッ素原子を導入するために使用できます 。フッ素の存在は、有機化合物の物理的、化学的、生物学的特性を大幅に変える可能性があり、これは活発な研究分野となっています。
Safety and Hazards
作用機序
Target of Action
The primary target of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol It’s known that this compound is used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .
Mode of Action
The specific interaction of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol It’s known to be used in the synthesis of Ag2S nanocrystals, which have a characteristic surface plasmon resonance absorption at 330nm .
Biochemical Pathways
The biochemical pathways affected by 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Its role as a cosurfactant in the synthesis of nanocrystals suggests it may influence the formation and stability of these structures .
Result of Action
The molecular and cellular effects of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Its use in the synthesis of nanocrystals suggests it may play a role in the formation and stability of these structures .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Its use as a cosurfactant suggests it may interact with other substances in its environment to facilitate the formation of nanocrystals .
生化学分析
Biochemical Properties
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol plays a significant role in biochemical reactions, particularly as a cosurfactant in the synthesis of nanocrystals. It has been used in the synthesis of silver and silver iodide nanocrystals, as well as Ag2S nanocrystals, which exhibit characteristic surface plasmon resonance absorption . The compound interacts with various enzymes and proteins, facilitating the formation of stable nanocrystal structures. These interactions are primarily driven by the compound’s ability to modify the surface properties of the nanocrystals, enhancing their stability and functionality.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is relatively stable under controlled conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing the stability and functionality of nanocrystals used in biomedical applications. At higher doses, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound’s effects are most pronounced. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing potential adverse effects.
Metabolic Pathways
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo oxidation and reduction reactions, leading to the formation of metabolites that can further interact with cellular components. These metabolic pathways can influence the compound’s overall biochemical activity, affecting processes such as energy production, detoxification, and cellular signaling . The presence of fluorine atoms in the compound’s structure can also impact its metabolic flux, potentially altering the levels of key metabolites involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cellular membranes by specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, binding proteins may interact with 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, influencing its localization and distribution within cells. These interactions can affect the compound’s overall activity and function, determining its impact on cellular processes and metabolism.
Subcellular Localization
The subcellular localization of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a critical factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol may accumulate in the nucleus, where it can interact with DNA and RNA, affecting gene expression and cellular signaling. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and overall impact on cellular function.
特性
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGSKHLZINSXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059879 | |
| Record name | 1H,1H,5H-Perfluoropentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19363 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
355-80-6 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 355-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,5H-Perfluoropentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3,4,4,5,5-OCTAFLUORO-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D05K8EJX15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: F-pentanol acts as a co-surfactant, enhancing the solubility of primary surfactants like sodium bis(2-ethylhexyl)sulfosuccinate (AOT) and dodecyltrimethylammonium bromide (DTAB) in scCO2. This increased solubility allows for the formation of reverse micelles, tiny water droplets dispersed within the scCO2, which can be utilized for various applications. [, , ]
ANone: The molecular formula of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is C5H4F8O, and its molecular weight is 236.07 g/mol.
A: Adding F-pentanol generally lowers the cloud point of these microemulsions. The extent of this effect depends on the specific organic solvent used and appears to be related to the solvent's solubility parameter. []
A: Studies have shown that these microemulsions exhibit good stability over a significant temperature and pressure range. Research indicates stability between 308.34 K to 368.25 K and 14.06 MPa to 63.41 MPa. []
A: Yes, F-pentanol has been successfully used as a co-surfactant in the synthesis of various nanomaterials within water-in-scCO2 microemulsions. Examples include the synthesis of Ag2S quantum dots [], Ag and AgI quantum dots [], and Pt nanoparticles for catalytic applications. []
A: Yes, researchers have investigated the use of F-AOT in scCO2 for electroplating nickel onto copper substrates. This method aims to create a more environmentally friendly electroplating process. [, , , ]
ANone: Utilizing scCO2 with F-pentanol and surfactants like F-AOT offers several potential advantages over conventional electroplating techniques:
- Improved plating quality: Research suggests that scCO2 electroplating can result in plated surfaces with fewer defects like pinholes and pits. []
A: Yes, F-pentanol can be used as a surface modifier to alter the wettability of materials. For instance, it has been successfully employed to create superhydrophobic surfaces on titanate hierarchical microspheres [] and Indonesian bamboo timber. []
A: Yes, several studies have investigated the liquid-liquid equilibrium of ternary systems containing F-pentanol, ethanol/methanol, and water at different temperatures. These studies provide valuable information for understanding the phase behavior and separation factors of these systems, which is crucial for various applications, including extraction and purification processes. [, ]
A: Yes, research has been conducted on the isobaric vapor-liquid equilibrium of binary mixtures containing F-pentanol and 2,2,3,3-tetrafluoro-1-propanol (TFP) at different pressures. The data obtained from these studies, validated for thermodynamic consistency, contribute to a deeper understanding of the system's behavior under varying pressure conditions, which is important for separation processes and designing industrial applications. []
A: Yes, fluorine-containing poly[bis-(2,2,3,3,4,4,5,5-octafluoro-1-pentanol)1.6 (4-hydroxybutaneoxy)0.4 phosphazene] (OFHBP) has been synthesized and utilized as a cross-linker in the preparation of novel polyurethanes (PUPFs). These PUPFs exhibited improved properties such as decreased glass transition temperature, enhanced elongation at break, and reduced surface energy compared to conventional polyurethanes. []
A: F-pentanol acts as an effective extracting solvent in SDME. Due to its properties, it can extract water-soluble compounds by continuously contacting a droplet with a sample solution within a rotating spiral extraction cell. []
A: The rotating spiral extraction cell facilitates continuous contact between the F-pentanol droplet and the sample solution, enhancing the extraction efficiency of water-soluble compounds. []
A: F-pentanol exhibits high enrichment factors for target analytes in SDME. It can achieve significant preconcentration, enabling the detection of trace-level analytes. Furthermore, the use of a fluorinated solvent like F-pentanol in SDME often leads to better separation and detection of analytes compared to traditional extraction solvents. []
A: Research has shown that treating the emissive layer/cathode interface of polymer OLEDs with F-pentanol can significantly enhance device efficiency. This improvement is attributed to the large dipole moment of F-pentanol, which effectively lowers the electron injection barrier. []
A: Studies suggest that F-pentanol treatment leads to a more pronounced improvement in OLED efficiency compared to ethanol treatment. This is likely due to F-pentanol's superior electron trap passivation capabilities, stemming from its unique chemical structure and properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
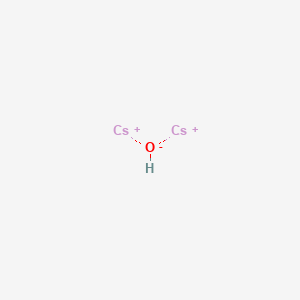
![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)

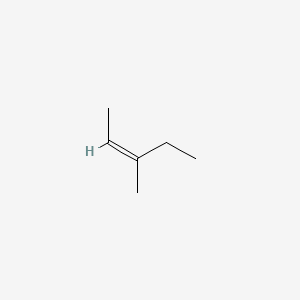
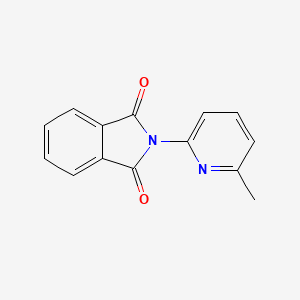
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
